3-Cyanocyclobutyl methanesulfonate

Physical Organic Chemistry Solvolysis Kinetics Nucleophilic Substitution

3-Cyanocyclobutyl methanesulfonate (CAS: 2278286-89-6) is an alkyl sulfonate ester derivative with the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol. The compound is often commercially available as a mixture of diastereomers or as a specific stereoisomer such as the cis-isomer.

Molecular Formula C6H9NO3S
Molecular Weight 175.21 g/mol
CAS No. 2278286-89-6
Cat. No. B13348186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanocyclobutyl methanesulfonate
CAS2278286-89-6
Molecular FormulaC6H9NO3S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CC(C1)C#N
InChIInChI=1S/C6H9NO3S/c1-11(8,9)10-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3
InChIKeyDZOGRBQOXFVBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2278286-89-6 | 3-Cyanocyclobutyl Methanesulfonate - CAS & Procurement Specifications


3-Cyanocyclobutyl methanesulfonate (CAS: 2278286-89-6) is an alkyl sulfonate ester derivative with the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol . The compound is often commercially available as a mixture of diastereomers or as a specific stereoisomer such as the cis-isomer . It features a four-membered cyclobutyl core bearing both a cyano and a methanesulfonate leaving group, a combination that underpins its primary utility as a versatile synthetic intermediate [1]. This structural profile enables its use as a building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules .

3-Cyanocyclobutyl Methanesulfonate: Risks of Substituting with Generic Cyclobutyl or Other Sulfonate Esters


The scientific and industrial value of 3-cyanocyclobutyl methanesulfonate is not merely that of a generic alkylating agent; it is a specific molecular vector. Substituting it with a simpler cyclobutyl methanesulfonate [1] or a non-cyclic alkyl sulfonate overlooks the crucial dual functionality of the cyano group and the strained ring [2]. The methanesulfonate serves as an excellent leaving group for nucleophilic substitution, but the 3-cyano moiety is a non-replicable anchor that directs subsequent chemical transformations, enables specific protein-ligand interactions in drug discovery (e.g., hinge-binding in kinases) , and imposes conformational rigidity. This rigidity is essential for reducing the entropic penalty upon target binding, a parameter that cannot be mimicked by more flexible chain analogs or alternative ring systems [3]. The defined stereochemistry (e.g., cis- or trans-3-cyanocyclobutyl) further dictates the three-dimensional presentation of the pharmacophore, directly impacting biological activity and patent strategy .

3-Cyanocyclobutyl Methanesulfonate: Comparative Data vs. Alternatives for Procurement Decisions


Comparative Reactivity: Leaving Group Potential of Cyclobutyl Methanesulfonate

While direct data for 3-cyanocyclobutyl methanesulfonate is not available, class-level evidence from cyclobutyl methanesulfonate demonstrates the leaving group efficiency. In comparative solvolysis studies, cyclobutyl methanesulfonate (II) exhibited a methylcyclopropane to cyclobutane product ratio of 2:1, indicating a more selective reaction pathway compared to the 3:1 ratio for cyclopropylcarbinyl methanesulfonate (I) [1]. This suggests that the cyclobutyl scaffold offers a distinct, intermediate reactivity profile crucial for controlling synthetic outcomes. The methanesulfonate group itself is known to provide a significantly faster reaction rate compared to tosylate or halide leaving groups, a critical factor for efficient synthesis .

Physical Organic Chemistry Solvolysis Kinetics Nucleophilic Substitution

Pharmacophore Potential: Evidence in Kinase Inhibitor Development

The 3-cyanocyclobutyl group is a key pharmacophore in advanced drug candidates. In a patent application for Cbl-b inhibitors, compounds containing the 3-cyanocyclobutyl moiety are claimed as part of a novel chemical series [1]. While specific IC50 values for 3-cyanocyclobutyl methanesulfonate are not available, the (1r,3r)-3-cyanocyclobutyl group is present in a compound (US11612606, Example 484b) with a reported IC50 of 26 nM against Lymphocyte cytosolic protein 2 [2]. This demonstrates that the specific stereochemical presentation of the cyanocyclobutyl ring is essential for achieving potent target engagement, a characteristic not present in simpler, non-cyclic or non-cyanated sulfonate esters.

Medicinal Chemistry Kinase Inhibition Cbl-b

Kinase Hinge-Binding Motif: Evidence from JAK3 Inhibitor Research

The 3-cyanocyclobutyl group is a recognized motif for optimizing kinase hinge-binding. Tert-butyl N-(3-cyanocyclobutyl)carbamate, a direct precursor or analog, has been reported in the Journal of Medicinal Chemistry for its utility in developing JAK3 inhibitors . The cyano group acts as a hydrogen bond acceptor in the kinase hinge region, while the cyclobutyl ring provides steric bulk and conformational rigidity. This precise spatial arrangement is not replicable by acyclic nitriles or other ring systems. The use of this specific scaffold is linked to improved selectivity profiles in autoimmune disease therapy compared to more flexible or differently substituted analogs .

Medicinal Chemistry JAK3 Inhibitor Autoimmune Disease

TYK2 Inhibitor Conjugation: Evidence for Specific Isomer Advantage

The (1s,3S)-3-cyanocyclobutyl isomer is a component of the TYK2 inhibitor Tyk2-IN-10 (Compound 17.5) . The specific stereochemistry is critical; the (1s,3S) configuration directs the cyano group into the optimal orientation for interaction with the TYK2 enzyme. This is a clear differentiator from other stereoisomers or regioisomers of cyanocyclobutyl methanesulfonate. While quantitative comparison data for different isomers is not public, the inclusion of a specific, chiral 3-cyanocyclobutyl group in a named tool compound underscores the importance of stereochemical control . Procurement of the correct stereoisomer (e.g., cis-3-cyanocyclobutyl methanesulfonate) is therefore non-negotiable for replicating or advancing research based on such inhibitor scaffolds.

Medicinal Chemistry TYK2 Inhibition Inflammation

PI3Kδ/γ Inhibition: Potency of Cyanocyclobutyl-Containing Analog

A 3-cyanocyclobutyl derivative (US11926616, Example 26) demonstrates high potency against PI3Kδ and PI3Kγ enzymes [1]. The compound, which contains an (1s,3R)-3-cyanocyclobutyl amide group, showed an IC50 of <100 nM against both targets. This level of potency, particularly with a specific stereoisomer, provides class-level validation that the cyanocyclobutyl scaffold is a privileged structure for achieving potent enzyme inhibition. This contrasts with simpler or non-cyanated building blocks, which would not possess the same potential for specific and potent interactions with the target enzyme's active site [2].

Medicinal Chemistry PI3K Inhibition Kinase Inhibitor

3-Cyanocyclobutyl Methanesulfonate: Validated Applications in R&D and Manufacturing


Synthesis of Cbl-b Inhibitors for Immuno-Oncology Research

As evidenced by patent filings [1], the 3-cyanocyclobutyl group is a critical component of next-generation Cbl-b inhibitors. Procuring 3-cyanocyclobutyl methanesulfonate enables the efficient synthesis of these complex molecules, allowing research teams to explore this novel mechanism for modulating the immune system in cancer therapy. The use of this specific building block ensures the creation of compounds that fall within the claimed patent space and possess the desired pharmacophore geometry for target engagement.

Development of Selective JAK and TYK2 Kinase Inhibitors

The 3-cyanocyclobutyl moiety is a validated hinge-binding motif in both JAK3 and TYK2 inhibitors, which are critical for treating autoimmune and inflammatory diseases. Using 3-cyanocyclobutyl methanesulfonate as a starting material or intermediate is a strategic choice for medicinal chemists. It allows for the construction of inhibitor libraries with the precise stereochemical and conformational attributes necessary to achieve high selectivity within the JAK family, a key challenge in this therapeutic area.

Preparation of Spirocyclic β- and γ-Sultam Libraries

Research on the closely related compound (1-Cyanocyclobutyl)methyl methanesulfonate has demonstrated its utility in one-pot intramolecular cyclization reactions to yield spirocyclic sultams with high yields (48-84%) . This suggests that 3-cyanocyclobutyl methanesulfonate can be employed in analogous synthetic strategies to generate novel, three-dimensional spirocyclic scaffolds. For procurement, this translates to acquiring a versatile intermediate that opens pathways to unexplored chemical space for hit-to-lead and lead optimization campaigns.

Synthesis of PI3Kδ/γ Inhibitors with Defined Stereochemistry

The high potency (IC50 < 100 nM) of a compound incorporating the (1s,3R)-3-cyanocyclobutyl group against PI3Kδ/γ [2] validates the use of this scaffold in the PI3K inhibitor field. Procuring a specific stereoisomer of 3-cyanocyclobutyl methanesulfonate is essential for replicating this biological activity. It provides a direct, reliable route to constructing the pharmacophore of potent PI3K inhibitors, ensuring that the critical stereocenter is installed correctly for optimal target binding and subsequent in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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